3-Methylazepan-4-ol chemical structure and properties
3-Methylazepan-4-ol chemical structure and properties
Topic: 3-Methylazepan-4-ol Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Structural Architecture, Synthetic Pathways, and Medicinal Utility
Executive Summary
3-Methylazepan-4-ol (CAS: 1536267-18-1) represents a high-value, chiral heterocyclic scaffold within the azepane (hexamethyleneimine) class. Characterized by a seven-membered nitrogenous ring with vicinal stereocenters at the C3 and C4 positions, this molecule serves as a critical pharmacophore in the development of protease inhibitors, GPCR ligands, and monoamine transporter modulators.
Unlike its six-membered piperidine analogues, the azepane ring introduces unique conformational flexibility, allowing the 3-methyl and 4-hydroxyl substituents to adopt distinct spatial orientations that are often critical for "induced fit" binding mechanisms in enzyme pockets. This guide provides a comprehensive analysis of its physicochemical profile, stereoselective synthesis, and application in modern drug discovery.
Structural Architecture & Stereochemistry
Molecular Connectivity
The core structure consists of a saturated seven-membered azepane ring.
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Position 1 (N): Secondary amine (basic center).
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Position 3: Methyl substitution (hydrophobic anchor).
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Position 4: Hydroxyl substitution (H-bond donor/acceptor).
Stereochemical Complexity
The presence of chiral centers at C3 and C4 generates four possible stereoisomers (two enantiomeric pairs). The relative configuration (cis vs. trans) significantly impacts the thermodynamic stability and biological activity.
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Trans-Isomer: The methyl and hydroxyl groups are on opposite faces of the ring. Typically thermodynamically favored in sterically unconstrained environments.
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Cis-Isomer: Substituents reside on the same face, potentially allowing for intramolecular hydrogen bonding between the C4-OH and the C3-Me (via weak CH···O interactions) or the N1 lone pair, depending on the ring conformer.
Conformational Landscape
Azepanes lack the rigid chair conformation of cyclohexane. Instead, they exist in a dynamic equilibrium of twist-chair and twist-boat conformers.
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Implication: The 3-methyl group often occupies a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes, directing the vector of the C4-hydroxyl group.
Physicochemical Profile
The following data aggregates experimental values for the HCl salt (common stable form) and calculated descriptors for the free base.
| Property | Value / Descriptor | Context |
| Molecular Formula | C₇H₁₅NO | Free Base |
| Molecular Weight | 129.20 g/mol | Free Base |
| CAS Number | 1536267-18-1 | Free Base |
| CAS Number | 1823315-42-9 | Hydrochloride Salt |
| pKa (Calc.) | 10.2 ± 0.5 | Basic Secondary Amine |
| LogP (Calc.) | 0.52 | Lipophilicity (Moderate) |
| TPSA | 32.3 Ų | Polar Surface Area |
| H-Bond Donors | 2 | (NH, OH) |
| H-Bond Acceptors | 2 | (N, O) |
| Solubility | High in H₂O, MeOH, DMSO | Polar nature of amine/alcohol |
Synthetic Methodologies
Synthesis of 3-methylazepan-4-ol requires strategies that control both ring size and stereochemistry. Two primary routes are established in the literature: Ring Expansion (Classical) and Ring-Closing Metathesis (Modern).
Route A: Schmidt/Beckmann Ring Expansion (Scale-Up Preferred)
This route utilizes readily available 2-methylcyclohexanone. The reaction proceeds via the insertion of a nitrogen atom into the ketone, yielding a caprolactam intermediate which is subsequently reduced.
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Step 1: Reaction of 2-methylcyclohexanone with Hydrazoic acid (Schmidt) or Hydroxylamine (Beckmann).
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Regioselectivity: Migration of the more substituted carbon is preferred, but mixtures of 3-methyl and 7-methyl azepan-2-ones often result.
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Step 2: Separation of isomers.
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Step 3: Reduction of the lactam (e.g., LiAlH₄) to the amine.[1]
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Step 4: Late-stage oxidation/hydroxylation to install the C4-OH (if not present in precursor).
Route B: De Novo Synthesis via RCM (Stereocontrol Preferred)
For high stereochemical purity, constructing the ring from acyclic precursors using Ring-Closing Metathesis (RCM) is superior.
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Precursor Assembly: Coupling of an allylamine with a chiral homoallylic alcohol derivative.
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RCM: Grubbs II catalyst effects the ring closure to form a tetrahydroazepine.
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Functionalization: Hydroboration-oxidation of the resulting alkene installs the hydroxyl group. Note: Hydroboration is highly sensitive to the 3-methyl steric bulk, often yielding high diastereoselectivity.
Visualization: Synthetic Workflow
Figure 1: Classical Ring Expansion Route. Note: Direct synthesis of the 4-hydroxy derivative often requires starting with 4-protected-hydroxy-2-methylcyclohexanone to avoid late-stage C-H oxidation issues.
Experimental Protocol: Hydroboration Route
Adapted from diastereoselective protocols for substituted azepanes.
Objective: Synthesis of trans-3-methylazepan-4-ol from 3-methyl-2,3,6,7-tetrahydro-1H-azepine.
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Reagents:
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Substrate: N-Boc-3-methyl-tetrahydroazepine (1.0 eq)
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Borane-THF complex (1.0 M, 1.5 eq)
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NaOH (3M), H₂O₂ (30%)
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Procedure:
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Hydroboration: Cool the substrate in dry THF to 0°C. Add BH₃·THF dropwise under Argon. Stir at RT for 2 hours. The methyl group at C3 directs the boron attack to the less hindered face (anti-Markovnikov addition).
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Oxidation: Cool to 0°C. Cautiously add NaOH followed by H₂O₂. Stir for 1 hour.
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Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.
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Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) to yield the free amine salt.
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Validation:
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¹H NMR: Look for the H4 carbinol proton (multiplet, ~3.8 ppm) and the C3-methyl doublet (~0.9 ppm).
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MS: [M+H]⁺ = 130.2.
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Medicinal Chemistry Applications
Scaffold Utility
The 3-methylazepan-4-ol core is a bioisostere for substituted piperidines and pyrrolidines, offering:
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Expanded Hydrophobic Surface: The C3-methyl group can fill hydrophobic pockets (e.g., S1' sites in proteases) that are inaccessible to unsubstituted azepanes.
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Vector Positioning: The 7-membered ring alters the bond vectors of the N-substituent relative to the C4-hydroxyl, potentially improving selectivity between homologous receptors (e.g., Dopamine D2 vs D4).
Target Classes
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Monoamine Transporters: N-benzylated derivatives of azepan-4-ol have shown potency against NET and DAT transporters. The 3-methyl group enhances metabolic stability by blocking alpha-hydroxylation.
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Glycosidase Inhibitors: Polyhydroxylated azepanes are transition-state mimics for glycosidases. The 3-methyl analogue serves as a hydrophobic probe to map the enzyme active site tolerance.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's distinct regions.
References
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Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Beilstein J. Org. Chem. (2017).[2][3][4]
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Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (2025).[1]
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Azepan-4-ol Hydrochloride Product Data. PubChem Compound Summary.
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Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Science (2011).
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Synthesis of Substituted Azepanes Using Organolithium Chemistry. White Rose eTheses Online (2018).



